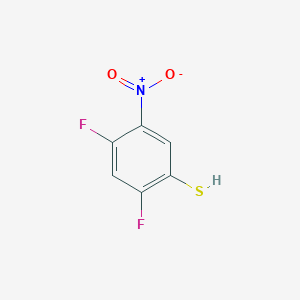

2,4-Difluoro-5-nitrobenzenethiol

説明

2,4-Difluoro-5-nitrobenzenethiol (CAS No. 55346-97-9) is a fluorinated aromatic compound featuring a benzene ring substituted with two fluorine atoms at positions 2 and 4, a nitro (-NO₂) group at position 5, and a thiol (-SH) group at position 1. This unique combination of electron-withdrawing (nitro, fluorine) and nucleophilic (thiol) groups imparts distinct reactivity and physicochemical properties. Notably, thiol-containing aromatic compounds are prone to oxidation and require careful handling under inert conditions to preserve stability .

特性

分子式 |

C6H3F2NO2S |

|---|---|

分子量 |

191.16 g/mol |

IUPAC名 |

2,4-difluoro-5-nitrobenzenethiol |

InChI |

InChI=1S/C6H3F2NO2S/c7-3-1-4(8)6(12)2-5(3)9(10)11/h1-2,12H |

InChIキー |

RJDMIXOPJOKXCU-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=CC(=C1S)F)F)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-nitrobenzenethiol typically involves the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene. One common method is the reaction of 2,4-difluoronitrobenzene with thiol reagents under basic conditions. For example, the reaction with sodium hydrosulfide (NaHS) in a polar aprotic solvent like dimethylformamide (DMF) can yield the desired product .

Industrial Production Methods

Industrial production methods for 2,4-Difluoro-5-nitrobenzenethiol are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and simulated moving bed chromatography modules can enhance the efficiency of the synthesis process .

化学反応の分析

Types of Reactions

2,4-Difluoro-5-nitrobenzenethiol can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The thiol group can be oxidized to a sulfonic acid or disulfide using oxidizing agents like hydrogen peroxide or iodine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydrosulfide (NaHS) or amines in polar aprotic solvents (e.g., DMF) under basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride (LiAlH4).

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.

Reduction: 2,4-Difluoro-5-aminobenzenethiol.

Oxidation: 2,4-Difluoro-5-nitrobenzenesulfonic acid or disulfides.

科学的研究の応用

2,4-Difluoro-5-nitrobenzenethiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be a precursor for various functionalized aromatic compounds.

Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its unique functional groups.

Medicine: Research into its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for developing new polymers and coatings

作用機序

The mechanism of action of 2,4-Difluoro-5-nitrobenzenethiol depends on its chemical reactivity and the functional groups present:

Nucleophilic Substitution: The electron-withdrawing nitro group and fluorine atoms make the benzene ring more susceptible to nucleophilic attack.

Reduction: The nitro group can be reduced to an amino group, which can then participate in further chemical reactions.

Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides, which can interact with biological molecules or materials.

類似化合物との比較

5-Fluoro-2-nitrobenzene-1,3-diol (CAS 66684-64-8)

- Substituents : Fluorine (position 5), nitro (position 2), hydroxyl groups (positions 1 and 3).

- Key Differences: The replacement of thiol (-SH) with hydroxyl (-OH) groups increases polarity and hydrogen-bonding capacity, enhancing water solubility compared to the thiol analog. The diol structure also elevates acidity (pKa ~8–10 for phenolic OH vs. ~6–8 for thiols) .

- Reactivity : Hydroxyl groups facilitate esterification or etherification, whereas thiols undergo disulfide formation or nucleophilic substitution.

1,2-Difluoro-4-methoxy-5-nitrobenzene (CAS 1526-17-6)

- Substituents : Fluorine (positions 1 and 2), methoxy (-OCH₃, position 4), nitro (position 5).

- Key Differences : The methoxy group is electron-donating, reducing ring deactivation compared to the electron-withdrawing thiol group. This difference alters electrophilic substitution patterns—methoxy directs incoming electrophiles to ortho/para positions, while thiols exhibit mixed directing effects .

- Stability : Methoxy derivatives are generally more stable toward oxidation than thiols.

Other Notable Analogues

- CAS 82419-26-9 (Similarity: 0.88): Likely features a trifluoromethyl or chloro substituent, based on similarity scoring.

- CAS 446-36-6 (Similarity: 0.94): Identified as 2,4-dichlorophenol, suggesting halogenation differences that impact toxicity and biodegradability .

Data Tables and Research Findings

Table 1: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Substituents | Functional Groups | Key Properties |

|---|---|---|---|---|

| 2,4-Difluoro-5-nitrobenzenethiol | 55346-97-9 | 2-F, 4-F, 5-NO₂, 1-SH | Thiol, Nitro, Fluorine | High acidity (thiol), oxidation-prone |

| 5-Fluoro-2-nitrobenzene-1,3-diol | 66684-64-8 | 5-F, 2-NO₂, 1-OH, 3-OH | Diol, Nitro, Fluorine | High polarity, stable in aqueous media |

| 1,2-Difluoro-4-methoxy-5-nitrobenzene | 1526-17-6 | 1-F, 2-F, 4-OCH₃, 5-NO₂ | Methoxy, Nitro, Fluorine | Moderate reactivity, thermal stability |

Research Findings

Synthetic Pathways : Reduction of nitro groups in analogous compounds (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine) employs SnCl₂·2H₂O under reflux, but thiol-containing derivatives may require protective strategies (e.g., thiol acetylation) to prevent side reactions .

Stability : Unlike the unstable diamine intermediates described in ,-Difluoro-5-nitrobenzenethiol’s instability arises from thiol oxidation, necessitating storage under nitrogen or argon .

生物活性

2,4-Difluoro-5-nitrobenzenethiol (C6H3F2NO2S) is a synthetic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant data and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C6H3F2NO2S |

| Molecular Weight | 195.16 g/mol |

| IUPAC Name | 2,4-Difluoro-5-nitrobenzenethiol |

| CAS Number | 90220196 |

1. Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. The mechanism of action often involves the reduction of nitro groups to form reactive intermediates that can damage DNA and other cellular components.

- Case Study : A study highlighted that nitro derivatives, including those similar to 2,4-difluoro-5-nitrobenzenethiol, exhibit significant activity against various pathogens. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) against Candida krusei at levels as low as 1 μM .

- Mechanism : The reduction of the nitro group leads to the formation of nitroso species that bind covalently to DNA, causing cell death through nuclear damage .

2. Anti-inflammatory Activity

Nitro compounds also play a role in modulating inflammatory responses. The presence of a nitro group can enhance the pharmacokinetic properties of compounds.

- Research Findings : Nitro fatty acids derived from similar structures have demonstrated cytoprotective effects and the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β .

- Mechanism : These compounds can interact with specific proteins involved in cellular signaling pathways, thereby influencing inflammation .

3. Potential Anticancer Properties

The anticancer potential of nitro-containing compounds is an area of active research.

- Case Study : In vitro studies on related nitro compounds have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Mechanism : The cytotoxic effects are often attributed to the formation of reactive oxygen species (ROS) upon reduction of the nitro group, which can induce oxidative stress in cancer cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of 2,4-difluoro-5-nitrobenzenethiol, it is useful to compare it with other related nitro compounds.

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Potential |

|---|---|---|---|

| 2,4-Difluoro-5-nitrobenzenethiol | Moderate | Significant | Promising |

| Metronidazole | High | Moderate | Limited |

| Nitrofurantoin | High | Low | Limited |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。